5-(2-Fluoro-5-methoxyphenyl)-6-hydroxynicotinic acid
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Overview
Description
5-(2-Fluoro-5-methoxyphenyl)-6-hydroxynicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a fluoro and methoxy group on the phenyl ring and a hydroxyl group on the nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-5-methoxyphenyl)-6-hydroxynicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-methoxyphenylboronic acid and 6-hydroxynicotinic acid.
Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to couple the boronic acid with the nicotinic acid derivative. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-5-methoxyphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 5-(2-Fluoro-5-methoxyphenyl)-6-oxonicotinic acid.
Reduction: Formation of 5-(2-Fluoro-5-methoxyphenyl)-6-aminonicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Fluoro-5-methoxyphenyl)-6-hydroxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain receptors or enzymes, modulating their activity. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 6-Hydroxynicotinic acid
- 5-Methoxy-2-fluorobenzoic acid
Uniqueness
5-(2-Fluoro-5-methoxyphenyl)-6-hydroxynicotinic acid is unique due to the combination of functional groups that confer specific chemical and biological properties. The presence of both fluoro and methoxy groups on the phenyl ring, along with the hydroxyl group on the nicotinic acid moiety, distinguishes it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(2-fluoro-5-methoxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-19-8-2-3-11(14)9(5-8)10-4-7(13(17)18)6-15-12(10)16/h2-6H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHCVHDKXGWPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687549 |
Source
|
Record name | 5-(2-Fluoro-5-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-41-2 |
Source
|
Record name | 5-(2-Fluoro-5-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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